molecular formula C20H24N2OS B11478123 7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one CAS No. 1011407-35-4

7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11478123
CAS No.: 1011407-35-4
M. Wt: 340.5 g/mol
InChI Key: IGHQMEYQTKCAJX-UHFFFAOYSA-N
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Description

7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, including substitution reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions may vary, but they generally involve the use of specific reagents and catalysts to facilitate the desired transformations.

For industrial production, the process may be scaled up and optimized to ensure high yield and purity of the compound. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient and reproducible results.

Chemical Reactions Analysis

7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the nature of the compound and the target. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

When compared to similar compounds, 7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its unique structural features and potential applications. Similar compounds may include other heterocyclic compounds with different substituents or ring structures. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Some similar compounds include:

  • Tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate

Properties

CAS No.

1011407-35-4

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

7-tert-butyl-4-pyridin-4-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)13-4-5-14-16(10-13)24-19-18(14)15(11-17(23)22-19)12-6-8-21-9-7-12/h6-9,13,15H,4-5,10-11H2,1-3H3,(H,22,23)

InChI Key

IGHQMEYQTKCAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=NC=C4

Origin of Product

United States

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